molecular formula C8H12N4O2 B13169417 4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13169417
M. Wt: 196.21 g/mol
InChI Key: OATQBBYDHIHVQK-UHFFFAOYSA-N
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Description

4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of an amino group at the 4th position, an oxan-2-yl group at the 6th position, and a dihydro-1,3,5-triazin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diamino-1,3,5-triazine with oxan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The amino and oxan-2-yl groups play a crucial role in its binding to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(oxan-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-amino-6-(oxan-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O2/c9-7-10-6(11-8(13)12-7)5-3-1-2-4-14-5/h5H,1-4H2,(H3,9,10,11,12,13)

InChI Key

OATQBBYDHIHVQK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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